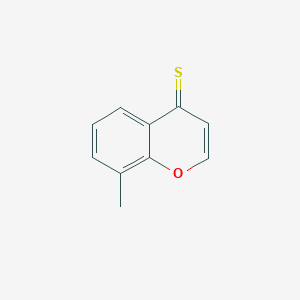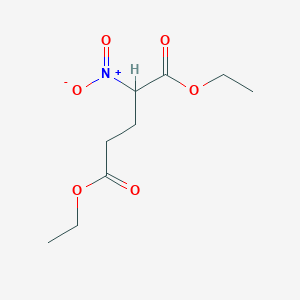![molecular formula C13H13Cl2N3O B14358691 3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile CAS No. 91762-98-0](/img/structure/B14358691.png)
3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated hydroxyphenyl group linked to a dipropanenitrile moiety through an azanediyl bridge. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichloro-2-hydroxybenzaldehyde, which is then reacted with a suitable amine to form the intermediate Schiff base. This intermediate undergoes further reactions, including nitrile formation, to yield the final product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of diamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its dichlorinated phenyl ring can interact with hydrophobic regions of proteins, potentially modulating their activity.
相似化合物的比较
Similar Compounds
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile: Unique due to its specific substitution pattern and azanediyl linkage.
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropaneamine: Similar structure but with amine groups instead of nitriles.
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanealdehyde: Contains aldehyde groups instead of nitriles.
Uniqueness
The uniqueness of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile lies in its combination of dichlorinated hydroxyphenyl and dipropanenitrile moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
属性
| 91762-98-0 | |
分子式 |
C13H13Cl2N3O |
分子量 |
298.16 g/mol |
IUPAC 名称 |
3-[2-cyanoethyl-[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]propanenitrile |
InChI |
InChI=1S/C13H13Cl2N3O/c14-11-7-10(13(19)12(15)8-11)9-18(5-1-3-16)6-2-4-17/h7-8,19H,1-2,5-6,9H2 |
InChI 键 |
ABRIGLOZEOMJSM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CN(CCC#N)CCC#N)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/no-structure.png)



![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)

![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
